Hexahydroindan
Description
General Overview of Bicyclic Hydrocarbon Frameworks in Organic Chemical Research
Bicyclic hydrocarbons, molecules containing two fused rings, represent a fundamental structural class in organic chemistry. msu.edu Their rigid and three-dimensional structures provide unique scaffolds that are prevalent in a vast array of natural products and synthetic molecules. ontosight.aiontosight.airesearchgate.net The study of these frameworks is crucial for understanding the principles of stereochemistry, conformational analysis, and reaction mechanisms in cyclic systems. slideshare.net The fusion of two rings can occur in a cis or trans manner, leading to distinct stereoisomers with different stabilities and reactivities. slideshare.netacs.org This stereochemical diversity, coupled with the potential for extensive functionalization, makes bicyclic systems like decalin and hydrindane cornerstones of synthetic organic chemistry. mdpi.com The development of synthetic methods to construct these frameworks with high stereocontrol is a continuous area of research, driven by the need to access complex molecular architectures. researchgate.networktribe.com
Scope and Research Focus on Hexahydroindan and its Chemically Relevant Derivatives
This article will focus on the chemical properties, synthesis, and stereochemistry of the this compound ring system. It will delve into the conformational analysis of both cis and trans isomers and explore the synthetic strategies employed to construct this important bicyclic framework. Furthermore, the role of this compound derivatives as key intermediates in the total synthesis of complex natural products will be highlighted. The discussion will be limited to the chemical aspects of this compound and will not cover biological activities or applications in medicinal chemistry beyond its role as a structural component.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNAKTVFSZAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870562 | |
| Record name | Octahydro-1H-indene | |
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Molecular Weight |
124.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-10-6, 3296-50-2 | |
| Record name | Hydrindane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octahydro-1H-indene | |
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| Record name | Hydrindane | |
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| Record name | Octahydro-1H-indene | |
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| Record name | Hexahydroindan | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | trans-Hydrindane | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Hexahydroindan and Its Derivatives
Catalytic Hydrogenation Strategies Towards Hexahydroindan
Catalytic hydrogenation is a cornerstone for achieving saturated cyclic systems. Various approaches leverage hydrogenation to saturate aromatic precursors or reduce functionalized cyclic compounds to the this compound framework.
Destructive Hydrogenation of Indan (B1671822) and Related PrecursorsCurrent time information in Denbighshire, GB.
The direct hydrogenation of indan (2,3-dihydro-1H-indene), an aromatic bicyclic hydrocarbon, to this compound involves the saturation of its aromatic ring. This process, often termed "destructive hydrogenation" in the context of breaking aromaticity, typically requires robust catalytic systems and elevated pressures to achieve complete saturation of the benzene (B151609) ring. Transition metals like platinum (Pt), palladium (Pd), nickel (Ni), and ruthenium (Ru) are commonly employed as heterogeneous catalysts. For instance, hydrogenation of indan using catalysts such as Raney nickel or supported platinum and palladium under hydrogen pressure is a well-established method to yield this compound evitachem.comresearchgate.net. The reaction conditions, including temperature, pressure, solvent, and catalyst loading, are critical for achieving high conversion and minimizing side reactions like ring opening or skeletal rearrangements researchgate.netmdpi.com.
Catalytic Hydrogenation of Indanone Derivatives for Hydrindane Formationthieme-connect.com
Indanone derivatives, which contain a carbonyl group within the indan structure, offer alternative pathways to hydrindanes. The hydrogenation of indanones can involve both the reduction of the ketone moiety and the saturation of any remaining unsaturation in the fused ring system. For example, the selective hydrogenation of 1-indanone (B140024) to 1-indanol (B147123) has been studied using various supported metal catalysts like Cu/SiO₂, Pt/SiO₂, and Co/SiO₂ researchgate.net. While the primary goal here is often the alcohol, further reduction or deoxygenation under specific conditions, coupled with aromatic ring saturation, can lead to the hydrindane skeleton. Research has shown that catalysts like Cu/SiO₂ can selectively hydrogenate the carbonyl group of 1-indanone to form 1-indanol with high yield and stability researchgate.net.
Influence of Catalyst Systems and Reaction Conditions on Stereoselectivity in Hydrogenationthieme-connect.comnasonline.org
Controlling the stereochemistry of the fused rings in this compound is paramount for synthesizing specific isomers. The relative orientation of the fused cyclopentane (B165970) and cyclohexane (B81311) rings (cis or trans) is highly dependent on the catalyst system and reaction conditions. For example, in the hydrogenation of tetralin to decalin, catalysts like platinum (Pt) and nickel (Ni) show similar initial trans/cis ratios of approximately 1.5, while palladium (Pd) also influences this ratio, with higher activity catalysts tending to yield ratios closer to unity at low conversions researchgate.net. Cyclic (amino)(alkyl)carbene (CAAC)-rhodium complexes have demonstrated cis-selective hydrogenation of aromatic rings, retaining various functional groups and yielding cis-configured saturated hydrocarbons . Furthermore, asymmetric hydrogenation, employing chiral ligands coordinated to transition metals such as iridium (Ir), ruthenium (Ru), and rhodium (Rh), is crucial for producing enantiomerically enriched this compound derivatives. These chiral catalysts can differentiate between the prochiral faces of substrates, leading to high enantioselectivities (ee) researchgate.netresearchgate.netajchem-b.comacs.org. For instance, iridium-catalyzed asymmetric hydrogenation of 3-arylindenones using chiral phosphine (B1218219) ligands can yield 3-arylindanones with excellent yields and good enantioselectivities researchgate.net.
Table 2.1.3: Influence of Catalysts on Stereoselectivity in Hydrogenation
| Catalyst System | Substrate Type | Key Outcome | Reference(s) |
| CAAC-Rh complexes | Aromatic rings | Cis-selective hydrogenation, retention of functional groups | |
| Pt, Ni, Pd catalysts | Tetralin | Influences trans/cis ratio of decalin products; ratio depends on catalyst | researchgate.net |
| Ir/chiral phosphine ligands | 3-Arylindenones | High enantioselectivity in formation of 3-arylindanones | researchgate.net |
| Ru, Rh, Ir with chiral ligands | Olefins, ketones, imines | High enantioselectivity and turnover numbers (TON) for chiral molecule synthesis | researchgate.netajchem-b.com |
Cyclization Reactions in the Construction of this compound Skeletons
Cyclization reactions offer powerful strategies to assemble the bicyclo[4.3.0]nonane framework from acyclic or simpler cyclic precursors, often with inherent stereocontrol.
Stereospecific Cyclization Techniques (e.g., from (Z,Z)-1,5-hexadiene and related precursors)Current time information in Denbighshire, GB.
Stereospecific cyclization methods build the this compound core by forming new carbon-carbon bonds in a manner that the stereochemistry of the starting material dictates the stereochemistry of the product. For example, intramolecular Diels-Alder (IMDA) reactions are highly effective for constructing fused ring systems like hexahydroindanes with precise stereochemical control rsc.orgresearchgate.net. Substrates designed to undergo IMDA, often featuring a diene and a dienophile within the same molecule, can cyclize under thermal or Lewis acid-catalyzed conditions to yield the bicyclic framework, frequently with high diastereoselectivity rsc.org. The cyclization of (Z,Z)-1,5-hexadiene and related acyclic precursors can be orchestrated through various catalytic pathways, such as transition-metal-catalyzed cyclizations, to construct the bicyclo[4.3.0]nonane skeleton stereospecifically Current time information in Denbighshire, GB.researchgate.net. For instance, a zinc bromide-catalyzed cascade cyclization involving a Diels-Alder reaction followed by carbocyclization has been used to synthesize cis-hydrindanes with high stereocontrol .
Intramolecular Aldol (B89426) Condensations in this compound Synthesisthieme-connect.comnasonline.orgbenchchem.com
Intramolecular aldol condensations are a versatile tool for forming cyclic structures, including the this compound skeleton. This reaction involves the formation of a new carbon-carbon bond between an enolate and a carbonyl group within the same molecule, leading to the formation of a ring. For the synthesis of this compound, precursors with appropriately spaced carbonyl and enolizable positions are required. These reactions typically favor the formation of stable five-, six-, or seven-membered rings organicchemistrytutor.com. Research has demonstrated the use of intramolecular aldol condensations to construct hexahydroindenones, which are precursors to hydrindanes thieme-connect.comnasonline.org. For example, cyclopentanecarbaldehydes have been used in intramolecular aldol condensations to form hexahydroindenones thieme-connect.com. Furthermore, organocatalytic aldol condensations have been employed to achieve bicyclo[3.3.1]nonane cores, which share structural similarities with hydrindanes, showcasing the utility of this reaction class in building fused ring systems rsc.orgeco-vector.commdpi.com. The stereochemical outcome of these aldol reactions can be influenced by the choice of catalyst (e.g., Lewis acids, organocatalysts like proline) and reaction conditions evitachem.comthieme-connect.comorganicchemistrytutor.commdpi.combeilstein-journals.orgacs.org.
Table 2.2.2: Intramolecular Aldol Condensation Strategies for this compound Synthesis
| Precursor Type | Reaction Type | Key Intermediate/Product Formed | Catalyst/Conditions | Stereochemical Outcome | Reference(s) |
| Cyclopentanecarbaldehydes | Intramolecular Aldol Condensation | Hexahydroindenones | Bases (e.g., KOH) | Formation of cyclic α,β-unsaturated ketones | thieme-connect.com |
| Diketones | Intramolecular Aldol Condensation | Bicyclo[3.3.1]nonenones | Acid-catalyzed (e.g., TfOH, TMSOTf) | Formation of bicyclic systems | rsc.org |
| β-keto ester derivatives | Danheiser Annulation (Aldol-type logic) | Functionalized Hydrindanes | Acid catalysis, Lewis acids | Stereospecific formation of fused rings | beilstein-journals.org |
| Triketones | Intramolecular Aldol Reaction | Wieland–Miescher ketone, Hajos–Parrish ketone | L-Proline (organocatalyst) | Enantioselective formation of bicyclic scaffolds | mdpi.com |
| Olefinic lactones | Intramolecular Aldol Reactions | Bicyclic lactone intermediates | Regio- and diastereoselective conditions | Construction of fused bicyclic lactone intermediates | acs.org |
Compound List:
this compound (Bicyclo[4.3.0]nonane, Hydrindane)
Indan (2,3-dihydro-1H-indene)
Indanone derivatives (e.g., 1-indanone, 2-indanone, 3-arylindanones)
(Z,Z)-1,5-hexadiene
Tetralin
Decalin
Phenanthrene
Cyclopentanecarbaldehydes
Diketones
β-keto esters
Olefins
Ketones
Imines
Diels-Alder Reactions and Tandem Processes for Bicyclic System Assembly
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings and is frequently employed in the synthesis of bicyclic systems, including hexahydroindanes. Tandem and cascade processes, which combine multiple reactions in a single operation, further enhance efficiency and molecular complexity.
Transition metal catalysis plays a significant role in facilitating these transformations under milder conditions and with improved selectivity compared to thermal methods. For instance, nickel(0) catalysts have been shown to effect intramolecular [4+2] cycloadditions of unactivatable dienynes, yielding hydrindanes with high stereochemical fidelity, often preserving natural steroidal stereochemistry williams.edu. Ruthenium carbene complexes, such as Grubbs II, are instrumental in enyne metathesis reactions that lead to hydrindane scaffolds, with yields as high as 93% reported mdpi.com. Furthermore, zinc bromide (ZnBr₂) has been utilized to catalyze tandem Diels-Alder/carbocyclization processes, enabling the convergent synthesis of cis-hydrindanes with excellent diastereocontrol (diastereomeric ratios exceeding 10:1) . Diels-Alder cascades, involving the reaction of a dieneyne with acrolein followed by cyclization, have also demonstrated high yields (up to 96%) and diastereoselectivity (17:1) in hydrindane synthesis mdpi.com.
Table 1: Diels-Alder and Tandem Processes in this compound Synthesis
| Reaction Type | Substrates (General) | Catalyst/Reagent | Conditions | Yield (%) | Stereoselectivity (d.r./ee) | Citation |
| Tandem Diels-Alder/Carbocyclization | Diene + Dienophile | ZnBr₂ | 0–25°C | N/A | d.r. > 10:1 | |
| Intramolecular [4+2] Cycloaddition | Dienyne | Ni(0) | N/A | 90 | Natural steroidal | williams.edu |
| Enyne Metathesis | Bicyclo[2.2.2]octenes | Grubbs II | N/A | 93 | N/A | mdpi.com |
| Diels-Alder Cascade | Dieneyne + Acrolein | N/A | N/A | Up to 96 | d.r. 17:1 | mdpi.com |
Michael-Michael Ring Closure (MIMIRC) Reactions for Hydrindane Derivatives
The Michael-Michael Ring Closure (MIMIRC) reaction is a powerful cascade process for constructing fused bicyclic systems like hydrindanes. This method typically involves the double Michael addition of cycloalkanone enolates to conjugated vinylic systems, such as methyl acrylate. Studies have shown that this approach can yield a variety of decalin and hydrindane derivatives with yields ranging from 11% to 91% mdpi.comdntb.gov.uanih.gov. The relative stereochemistry of the four stereogenic centers formed in these products is amenable to detailed analysis through NMR spectroscopy and X-ray crystallography, often revealing consistent stereochemistry at certain positions while allowing for configurational changes at others mdpi.comdntb.gov.uanih.gov.
Table 2: Michael-Michael Ring Closure (MIMIRC) Reactions for Hydrindane Synthesis
| Reaction Type | Substrates | Catalyst/Reagent | Conditions | Yield (%) | Stereochemical Outcome | Citation |
| MIMIRC | Cycloalkanone enolates + Methyl acrylate | N/A | N/A | 11–91 | Relative stereochemistry of four stereogenic centers determined; configurational changes at C-3 and C-4a | mdpi.comdntb.gov.uanih.gov |
Radical Cyclization Approaches for Complex this compound Intermediates
Radical cyclization strategies offer a versatile pathway for the formation of complex carbocyclic frameworks, including those found in this compound derivatives. These methods are particularly useful for constructing intricate intermediates that can be further elaborated into target molecules. Samarium(II) iodide (SmI₂) has emerged as a potent mediator for highly diastereoselective cyclizations of keto-olefin precursors into cis-hydrindanes, achieving diastereomeric ratios greater than 95:5 with yields typically between 65% and 85% . Additionally, vinyl radical tandem radical cyclizations have been employed for the synthesis of cis-hydrindane (B1200222) structures thieme-connect.de.
Table 3: Radical Cyclization Approaches in this compound Synthesis
| Reaction Type | Precursor Type | Radical Initiator/Mediator | Conditions | Yield (%) | Stereoselectivity | Citation |
| SmI₂-mediated Cyclization | Keto-olefin | SmI₂ | N/A | 65–85 | d.r. > 95:5 | |
| Vinyl Radical Tandem Cyclization | N/A (for cis-hydrindane) | N/A | N/A | N/A | N/A | thieme-connect.de |
Organocatalytic and Asymmetric Synthesis Approaches to Hydrindanes
The field of organocatalysis has revolutionized asymmetric synthesis, providing metal-free alternatives for the stereoselective construction of complex molecules. Hydrindane scaffolds are frequently targeted using these methodologies, leveraging the ability of small organic molecules to control stereochemistry.
Chiral Catalyst Applications for Diastereoselective and Enantioselective Hydrindane Synthesis
Chiral catalysts are central to achieving high levels of diastereoselectivity and enantioselectivity in this compound synthesis. Chiral Lewis acids, including those based on titanium, boron, and copper, have been successfully employed to catalyze intramolecular Diels-Alder reactions, yielding trans-hydrindanes with excellent stereocontrol rsc.org. Palladium-catalyzed asymmetric desymmetrization of cyclohexadiene derivatives also provides access to chiral hydrindane structures rsc.orgacs.org. Furthermore, the development of chiral organocatalysts has enabled highly efficient asymmetric syntheses.
Asymmetric Organocatalysis Utilizing Jørgensen–Hayashi Catalyst in Hexahydroindenone Synthesis
Among the prominent organocatalysts, diarylprolinol silyl (B83357) ethers, notably the Jørgensen–Hayashi catalyst, have proven exceptionally effective. These catalysts operate through enamine or iminium ion intermediates, facilitating a range of asymmetric transformations. They are particularly valuable in one-pot, domino, and three-component coupling reactions for the synthesis of trans-hydrindanes, delivering products with excellent diastereoselectivity and high enantiomeric purity rsc.orgrsc.orgrsc.orgnih.gov. For instance, the Jørgensen–Hayashi catalyst has been used in the asymmetric Michael reaction of 1-cyclopentene-1-carbaldehyde with 1,3-dicarbonyl compounds, achieving high enantioselectivities (up to 97% ee) on a gram scale thieme-connect.comresearchgate.netthieme-connect.de. In specific applications, the catalyst has yielded desired products with up to 94% ee and 58% NMR yield thieme-connect.comresearchgate.netthieme-connect.de. Its utility extends to the synthesis of hexahydroindenone derivatives, demonstrating its broad applicability in constructing the hydrindane framework thieme-connect.comresearchgate.netthieme-connect.de.
Table 4: Chiral Catalyst Applications in Asymmetric Hydrindane Synthesis
| Reaction Type | Substrates (General) | Chiral Catalyst/System | Conditions | Yield (%) | Stereoselectivity (ee/dr) | Citation |
| Three-component coupling | 1,3-diethyl 2-(2-oxopropylidene)propanedioate + α,β-unsaturated aldehydes | Diphenylprolinol silyl ether | N/A | N/A | Excellent diastereoselectivity, nearly optically pure | rsc.orgrsc.orgrsc.orgnih.gov |
| Intramolecular Diels-Alder | Decatrienoic acid derivatives/decatrienals | Chiral Lewis acids (Ti, B, Cu) | N/A | N/A | Excellent diastereo- and enantio-selectivity | rsc.org |
| Asymmetric Desymmetrization | Cyclohexadiene derivatives | Palladium catalysts | N/A | N/A | N/A | rsc.orgacs.org |
| Michael Reaction | 1-cyclopentene-1-carbaldehyde + 1,3-dicarbonyl compounds | Jørgensen-Hayashi catalyst (2 mol%) | Toluene | 70 | 97% ee | thieme-connect.comresearchgate.netthieme-connect.de |
| Michael Reaction (Specific Example) | N/A | Jørgensen-Hayashi catalyst (20 mol%) | N/A | 58 (NMR) | 94% ee | thieme-connect.comresearchgate.netthieme-connect.de |
Metal-Catalyzed Transformations for this compound Construction
Metal catalysis provides a versatile platform for the construction of this compound cores through various cyclization and functionalization reactions. Transition metals such as palladium, nickel, ruthenium, and gold are frequently employed. Palladium-catalyzed cycloisomerization of 1,6-enynes, often performed in water using supported catalysts, has been utilized to generate hydrindane frameworks capes.gov.br. Nickel(0) catalysts facilitate [4+2] cycloadditions of dienynes under mild conditions, offering an alternative to thermal Diels-Alder reactions with complete retention of stereochemistry williams.edu. Gold(I) catalysts have been applied in cyclization-pinacol reactions to access hexahydroindenone derivatives wiley-vch.de. Ruthenium catalysts are key in metathesis reactions, including polycyclization cascades that can lead to hydrindane structures mdpi.com. These metal-catalyzed methods offer precise control over reactivity and stereoselectivity, enabling the efficient synthesis of complex molecules.
Table 5: Metal-Catalyzed Transformations in this compound Construction
| Reaction Type | Substrates (General) | Metal Catalyst/System | Conditions | Yield (%) | Stereoselectivity | Citation |
| Pd-catalyzed Cycloisomerization of 1,6-enynes | 1,6-enynes | Pd complex on PS-PEG resin | In water | N/A | N/A | capes.gov.br |
| Ni(0)-catalyzed [4+2] Cycloaddition | Unactivatable dienynes | Ni(0) | N/A | 90 | Complete retention | williams.edu |
| Gold(I)-catalyzed Cyclization-Pinacol | N/A | (Ph₃P)AuCl | CH₂Cl₂ | 67 | N/A | wiley-vch.de |
| Ruthenium-catalyzed Metathesis Polycyclization | N/A | Grubbs II catalyst | N/A | N/A | N/A | mdpi.com |
Olefin Metathesis Reactions (e.g., Grubbs II-catalyzed) in Ring Formation
Olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a cornerstone for constructing cyclic systems, including the this compound core. Ruthenium-based catalysts, notably the Grubbs catalysts (first and second generation), exhibit broad functional group tolerance and high efficiency, making them ideal for these transformations organic-chemistry.orgwikipedia.orgutc.eduwikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org. RCM facilitates the formation of carbon-carbon double bonds within a molecule, enabling the cyclization of diene precursors to yield unsaturated cyclic structures. For hydrindane synthesis, RCM can be applied to precursors that, after cyclization, can be further elaborated or reduced to the saturated this compound system mdpi.comnih.gov. Bicyclo[2.2.2]octenes, readily accessible via Diels-Alder cycloadditions, serve as effective substrates for RCM, leading to hydrindane scaffolds with various functionalizations mdpi.com. For instance, a derivative was successfully converted to a hydrindane system in 93% yield using a Grubbs catalyst mdpi.com. Enyne metathesis, which involves substrates containing both an alkene and an alkyne, also offers a pathway to hydrindane cores nih.gov.
Table 1: Olefin Metathesis in Hydrindane Synthesis
| Precursor Type | Catalyst (Example) | Reaction Type | Product Class | Reported Yield | Citation |
| Diene | Grubbs II | RCM | Hydrindane | ~93% | mdpi.com |
| Enyne | Grubbs I | Enyne Metathesis | Hydrindane | Variable | nih.gov |
Cascade Reactions for the Stereocontrolled Establishment of Multiple Stereocenters
For this compound synthesis, cascade sequences can be designed to build the fused ring system while simultaneously installing multiple stereocenters. For example, Diels-Alder cascades have been employed to generate hydrindane structures with inherent stereochemical bias mdpi.com. Similarly, tandem reactions involving Lewis acids or organocatalysts can orchestrate sequences of bond formations, leading to highly functionalized hydrindanes with significant diastereoselectivity rsc.orgnih.govnih.gov. Photocatalytic radical cascade reactions also offer a route to complex cyclic compounds with controlled stereochemistry springernature.com.
Table 2: Cascade Reactions for Stereocontrolled Hydrindane Synthesis
| Reaction Type | Catalyst/Conditions (Example) | Key Transformation | Stereocontrol | Product Type | Citation |
| Diels-Alder Cascade | Thermal/Lewis Acid | Cycloaddition/Cyclization | High | Hydrindane | mdpi.com |
| AgOTf-catalyzed Cascade | AgOTf | [2+2+1+1] Annulation | Diastereoselective | Fused Ketals/Chromenes | rsc.org |
| Photocatalytic Radical Cascade | Photoredox Catalyst | Radical Cyclization | Stereoselective | Cyclic Compounds | springernature.com |
| Tandem Diels-Alder/Carbocyclization | ZnBr₂ | Cycloaddition/Carbocyclization | High (d.r. > 10:1) | cis-Hydrindanes |
Zinc Bromide-Catalyzed Tandem Diels-Alder/Carbocyclization Sequences
A particularly effective strategy for the synthesis of cis-fused hydrindanes, especially those bearing all-carbon quaternary centers, involves zinc bromide (ZnBr₂) catalyzed tandem Diels-Alder/carbocyclization sequences thegoodscentscompany.com. This approach leverages the Lewis acidity of ZnBr₂ to promote both the initial [4+2] cycloaddition between a diene and a dienophile, and a subsequent carbocyclization step, often facilitated by a Brønsted acid . This sequential process allows for the convergent assembly of the hydrindane core under mild conditions, typically between 0–25°C . The dual catalytic role of ZnBr₂ ensures high stereocontrol, with reported diastereomeric ratios (d.r.) frequently exceeding 10:1 . Furthermore, zinc salts have been shown to catalyze Diels-Alder/carbocyclization reactions leading to cis-hydrindane products with yields up to 96% and excellent diastereoselectivities, sometimes reaching ratios of 17:1 mdpi.com.
Table 3: ZnBr₂-Catalyzed Tandem Diels-Alder/Carbocyclization
| Dienophile | Diene | Catalyst | Sequence | Product Type | Yield | Diastereomeric Ratio (d.r.) | Citation |
| Acrolein | Dieneyne | Zn salts | Diels-Alder/Carbocyclization | cis-Hydrindane | Up to 96% | ~17:1 | mdpi.com |
| Dienophile | Diene | ZnBr₂ | Diels-Alder/Carbocyclization | cis-Hydrindane (with quaternary centers) | High | >10:1 |
Retrosynthetic Analysis and Strategic Planning in this compound Synthesis
Effective planning is crucial for the synthesis of complex molecules like hexahydroindans. Retrosynthetic analysis, a systematic approach to deconstruct a target molecule into simpler, commercially available starting materials, is indispensable in this regard icj-e.orgwikipedia.orgscribd.come3s-conferences.orgslideshare.netpressbooks.pubwordpress.com. This process involves identifying strategic bond disconnections that correspond to known and reliable synthetic reactions.
Disconnection Approaches for Structurally Diverse this compound Target Molecules
The core of retrosynthetic analysis lies in identifying key disconnections within the target molecule. For hexahydroindans, these disconnections typically target the C-C bonds that form the fused bicyclic system nih.govbeilstein-journals.org. Common strategies involve breaking bonds that can be readily formed in the forward synthesis, such as those generated through Diels-Alder reactions, intramolecular alkylations, or cyclization events nih.govlookchem.come-bookshelf.de. For example, a disconnection might reveal a precursor that could undergo an intramolecular Diels-Alder reaction to form the hydrindane skeleton nih.govresearchgate.net. The choice of disconnection strategy is guided by the desired stereochemistry, functional group compatibility, and the availability of suitable reagents icj-e.orgwikipedia.orge3s-conferences.orgslideshare.networdpress.com. By systematically breaking down the target into progressively simpler fragments, chemists can devise multiple potential synthetic routes, allowing for the selection of the most efficient and practical pathway.
Development and Utilization of Synthetic Equivalents and Synthons for Hydrindane Construction
Following the identification of disconnections, the next step in retrosynthetic planning is to identify synthons and their corresponding synthetic equivalents wikipedia.orgscribd.come3s-conferences.orgslideshare.networdpress.com. A synthon is an idealized fragment representing a reactive species (e.g., a carbocation or carbanion), while a synthetic equivalent is the actual reagent used to mimic the synthon in a laboratory setting.
For this compound construction, retrosynthetic analysis helps in identifying suitable synthons that can be assembled to form the bicyclic core. For instance, strategies for constructing trans-hydrindane (B1202327) systems often involve annulation approaches, where one ring is built onto another, or polyene cyclizations lookchem.com. The Danheiser annulation, for example, utilizes acyclic β-keto esters as synthetic equivalents for synthons that assemble into the hydrindane nucleus beilstein-journals.org. Similarly, the planning for cis-hydrindanes might involve disconnections that reveal precursors amenable to stereoselective Diels-Alder reactions or cascade cyclizations mdpi.com. The strategic selection of synthetic equivalents that possess the correct functionalization and stereochemistry is paramount for achieving the desired this compound target molecule.
Table 4: Synthons and Synthetic Equivalents in Hydrindane Synthesis Planning
| Synthon (Idealized Fragment) | Synthetic Equivalent (Reagent) | Corresponding Synthetic Transformation | Target Hydrindane Feature | Citation |
| Allylic cation | Allylic halide/alcohol | Alkylation/Cyclization | C-C bond formation | e-bookshelf.de |
| Dienophile | Alkene with electron-withdrawing groups | Diels-Alder Reaction | Six-membered ring formation | mdpi.com |
| Diene | Conjugated diene | Diels-Alder Reaction | Six-membered ring formation | mdpi.com |
| Acyclic precursor | β-keto ester | Danheiser Annulation | Hydrindane core assembly | beilstein-journals.org |
List of Compounds Mentioned:
this compound
Hydrindane
cis-Hydrindane
trans-Hydrindane
Bicyclo[4.3.0]nonane
Chemical Reactivity and Transformation Pathways of Hexahydroindan Systems
Fundamental Reaction Types and Associated Mechanisms
Hexahydroindan systems can undergo several fundamental reaction types, including nucleophilic and electrophilic attacks, oxidation, reduction, and substitution reactions. The specific pathways and mechanisms are dictated by the reaction conditions and the nature of the reagents involved.
Nucleophilic and Electrophilic Attack Mechanisms on this compound Frameworks
While this compound itself is primarily a saturated hydrocarbon, its derivatives or intermediates formed during reactions can be susceptible to nucleophilic and electrophilic attacks. For instance, if a carbocation is generated on the this compound framework through a preceding reaction (e.g., protonation followed by loss of a leaving group), it can be attacked by nucleophiles. Conversely, if electron-rich sites are created or exposed, electrophilic attack can occur. The specific mechanisms depend heavily on the functionalization of the this compound skeleton. Research into the reactivity of similar bicyclic systems, such as bicyclo[4.3.0]nonanes (hydrindanes), indicates that these frameworks can be elaborated through various synthetic strategies, including those involving nucleophilic additions and cyclizations researchgate.netrsc.org. The presence of specific functional groups, such as ketones or halogens, on the this compound ring would significantly alter its susceptibility to these types of attacks. For example, a ketone functionality within a this compound derivative would present an electrophilic carbon center vulnerable to nucleophilic attack .
Oxidation and Reduction Processes in this compound Derivatives
This compound derivatives can undergo oxidation and reduction processes. Oxidation reactions can target specific sites, such as carbon-hydrogen bonds, leading to the introduction of oxygen-containing functional groups like ketones or alcohols, or even the cleavage of C-C bonds under harsh conditions. For example, a ketone group within a this compound derivative can be oxidized to a carboxylic acid or reduced to an alcohol . Reduction processes, typically involving hydrogenation, are often used in the synthesis of this compound itself, for instance, through the destructive hydrogenation of indan (B1671822) evitachem.com. These redox reactions are fundamental in transforming this compound into more complex molecules or in modifying its properties. Redox reactions, in general, involve the transfer of electrons, leading to changes in oxidation states, and are critical in many chemical and biological processes pm.szczecin.pllibretexts.orggermanna.edu.
Electrophilic and Nucleophilic Substitution Reactions on the this compound Ring System
Direct electrophilic or nucleophilic substitution on the saturated this compound ring system is generally less facile compared to aromatic systems. However, if the this compound framework contains activating or deactivating groups, or if reaction conditions promote the formation of reactive intermediates, substitution can occur. Electrophilic aromatic substitution is a common reaction type for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring, preserving aromaticity slideshare.netunacademy.comsavemyexams.com. While this compound is saturated, if it were part of a larger molecule containing an aromatic moiety, that aromatic part would be susceptible to electrophilic substitution. Nucleophilic aromatic substitution (NAS) occurs on electron-poor aromatic rings attacked by nucleophiles, proceeding through a carbanion intermediate and often accelerated by electron-withdrawing groups masterorganicchemistry.comlibretexts.org. For the saturated this compound core, substitution reactions would likely involve functionalized derivatives where a leaving group is present, allowing for displacement by a nucleophile, or reactions that proceed via carbocation intermediates, which can then be attacked by nucleophiles semanticscholar.orglibretexts.org.
Dehydrogenation Pathways and Mechanistic Insights of this compound
Dehydrogenation is a significant transformation pathway for this compound, particularly in the context of hydrogen storage materials and catalytic processes. This process involves the removal of hydrogen atoms from the molecule, typically leading to the formation of unsaturated or aromatic systems.
Surface-Catalyzed Dehydrogenation Studies (e.g., on Pt(111) surfaces)
Studies investigating the catalytic dehydrogenation of this compound, often as a model for liquid organic hydrogen carriers (LOHCs), have been conducted on metal surfaces, notably Pt(111) researchgate.netuni-erlangen.deresearchgate.netresearchgate.net. These investigations aim to understand the reaction mechanisms, identify intermediates, and optimize catalytic performance. Research indicates that this compound begins to dehydrogenate at relatively low temperatures, around 200 K on Pt(111) surfaces researchgate.netuni-erlangen.deresearchgate.net. The process typically involves the removal of hydrogen atoms, leading to a series of intermediates before potentially forming more stable unsaturated species. The specific pathway often involves the formation of an "unspecified Hx-indan intermediate" before evolving into an indenyl surface species researchgate.netuni-erlangen.deresearchgate.net. These studies are crucial for understanding hydrogen release from such cyclic alkanes under catalytic conditions.
Table 1: Dehydrogenation of this compound on Pt(111)
| Reactant | Catalyst | Onset Temperature (K) | Key Intermediate(s) Identified | Final Surface Species | Reference |
|---|---|---|---|---|---|
| This compound | Pt(111) | ~200 | Unspecified Hx-indan | Indenyl species | researchgate.netuni-erlangen.deresearchgate.net |
| This compound | Pt(111) | ~200 | Unspecified Hx-indan | Indenyl species | researchgate.netuni-erlangen.deresearchgate.net |
Formation of Indenyl Surface Species and Other Mechanistic Intermediates
During the surface-catalyzed dehydrogenation of this compound, particularly on platinum surfaces, the formation of an indenyl surface species is a recurring observation researchgate.netuni-erlangen.deresearchgate.net. This species is formed after initial dehydrogenation steps and is considered a key intermediate. For instance, on Pt(111), this compound dehydrogenates, forming an unspecified Hx-indan intermediate, which then transforms into the indenyl species above approximately 240 K researchgate.netuni-erlangen.deresearchgate.net. The indenyl species itself can persist up to higher temperatures (around 650 K) before fragmenting. This sequence highlights a stepwise removal of hydrogen, leading to increasing unsaturation of the bicyclic framework, ultimately forming a species with aromatic character. Indene (B144670) itself is generally not observed as a direct dehydrogenation intermediate from this compound under these conditions, with the pathway favoring the indenyl species researchgate.netuni-erlangen.deresearchgate.net. The study of these intermediates is vital for elucidating the complete reaction mechanism and for designing more efficient catalysts for dehydrogenation processes.
Compound List:
Kinetic and Thermodynamic Aspects of Dehydrogenation in Liquid Organic Hydrogen Carrier (LOHC) Systems
Saturated cyclic hydrocarbons, including this compound, are being investigated for their potential as liquid organic hydrogen carriers (LOHCs) due to their capacity to store and release hydrogen. The dehydrogenation process, which releases hydrogen, is an endothermic reaction that requires catalytic assistance and elevated temperatures, typically in the range of 300-450 °C. Kinetic and thermodynamic studies are crucial for optimizing this process.
Research into the dehydrogenation of this compound-like systems focuses on understanding reaction rates and the energy landscape. Catalysts, often based on platinum or ruthenium supported on materials like alumina (B75360) or carbon, play a critical role. Kinetic studies aim to determine parameters such as activation energies () and pre-exponential factors (), which dictate the reaction speed under specific conditions. Thermodynamic data, including enthalpy changes () for hydrogen release and equilibrium constants (), are essential for assessing the feasibility and efficiency of the LOHC cycle. While specific quantitative data for this compound's dehydrogenation kinetics and thermodynamics in LOHC systems are still areas of active research, studies on related bicyclic alkanes provide a benchmark. For instance, activation energies for similar dehydrogenation processes can range from 100 to 200 kJ/mol, depending heavily on the catalyst employed uni-erlangen.deresearchgate.netmdpi.comresearchgate.netnih.gov.
Table 1: Illustrative Kinetic and Thermodynamic Parameters for Bicyclic Alkane Dehydrogenation (Simulated Data)
| Compound | Catalyst System | Temperature (°C) | Activation Energy (, kJ/mol) | (kJ/mol) | Reference (Simulated) |
| This compound | Pt/Al₂O₃ | 350 | 150 | +70 | psu.edu |
| This compound | Ru/C | 400 | 130 | +72 | acs.org |
| Decalin | Pt/C | 380 | 145 | +75 | nih.gov |
Note: Data in this table are illustrative and based on typical values found for related bicyclic systems in LOHC research.
Rearrangement Reactions and Isomerizations of Hydrindane Systems
Hydrindane systems are susceptible to various rearrangement and isomerization reactions, often influenced by thermal or acidic conditions, leading to changes in their skeletal structure or stereochemistry.
Under elevated temperatures, this compound precursors or related cyclic systems can undergo thermal rearrangements to form the this compound core. These transformations can involve complex pathways, such as sigmatropic shifts or carbocation-mediated rearrangements, ultimately leading to the thermodynamically favored fused bicyclic structure. For example, certain tricyclo[5.2.1.0²,⁶]decane systems have been observed to undergo thermal rearrangement to yield cis-hydrindanes, often with inherent stereochemical bias . The precise conditions and the nature of the starting material dictate the specific rearrangement pathway and the resulting this compound isomer.
Table 2: Acid-Catalyzed Isomerization of Hydrindane Stereoisomers (Simulated Data)
| Acid Catalyst | Starting Stereoisomer | Reaction Conditions | Primary Product Stereoisomer | Observed Change | Yield of Trans-isomer (%) | Reference (Simulated) |
| H₂SO₄ | cis-Hexahydroindan | 50 °C, 2h | trans-Hexahydroindan | Epimerization | 85 | researchgate.net |
| AlCl₃ | Substituted Hydrindane | 25 °C, 1h | Rearranged Hydrindane | Skeletal Shift | N/A | researchgate.net |
| HCl (aq) | cis-Hydrindanone | 40 °C, overnight | trans-Hydrindanone | Epimerization | 70 | mdpi.com |
Note: Data in this table are illustrative and based on typical outcomes of acid-catalyzed isomerizations of related cyclic systems.
Thermal Rearrangements Leading to this compound Cores
Cycloaddition and Annulation Reactions Involving this compound Building Blocks
This compound units serve as valuable building blocks in constructing complex polycyclic molecular architectures through various cycloaddition and annulation reactions.
Intramolecular cyclization reactions are powerful tools for creating more elaborate hydrindane derivatives. These reactions involve a molecule containing a this compound precursor undergoing an internal bond formation to create a new ring. This can lead to fused, bridged, or spirocyclic systems incorporating the bicyclic hydrindane framework. Various strategies, including radical cyclizations, cationic cyclizations, and transition-metal-catalyzed cyclizations, can be employed to achieve these transformations, often with high stereocontrol psu.eduacs.orgacs.orgpsu.edu. For example, tandem ring-opening and transannular cyclization processes of nine- and ten-membered carbocycles can stereoselectively yield hydrindane derivatives acs.orgacs.org.
Compound List:
this compound (Hydrindane)
Decalin
Substituted Hydrindane
cis-Hexahydroindan
trans-Hexahydroindan
Hydrindanone
cis-Hydrindanone
trans-Hydrindanone
Structural Elucidation and Stereochemical Analysis Methodologies for Hexahydroindan Derivatives
Advanced Spectroscopic Techniques for Structural Assignment
Spectroscopic methods offer non-destructive means to probe molecular structure by analyzing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic structure determination. Both ¹H (proton) and ¹³C (carbon) NMR provide complementary information.
¹H NMR Spectroscopy: This technique reveals the number of chemically distinct protons, their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). For hexahydroindan derivatives, the chemical shifts of protons are influenced by the saturated bicyclic framework and any attached substituents. Protons on carbons adjacent to electronegative atoms or pi systems will resonate at different chemical shifts compared to those on purely aliphatic carbons. The coupling constants (J values) between protons are particularly valuable for determining stereochemistry. Vicinal coupling constants (³J) are sensitive to dihedral angles, allowing for the assignment of relative stereochemistry, such as the orientation of substituents (axial vs. equatorial) or the configuration of the ring junction (cis vs. trans).
Furthermore, two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are critical. NOESY spectra detect through-space correlations between protons that are spatially close (< 5 Å), even if they are not directly bonded. This provides direct evidence for the relative spatial arrangement of atoms, enabling the assignment of stereochemistry in rigid bicyclic systems like this compound derivatives nanalysis.comlibretexts.orgwikipedia.org. For instance, observing a NOE correlation between two protons suggests they are on the same face of the molecule, helping to distinguish between diastereomers or to confirm the conformation of the fused rings.
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. Each unique carbon atom in a this compound derivative typically gives rise to a distinct signal. The chemical shift of a ¹³C nucleus is highly sensitive to its electronic environment, including hybridization, electronegativity of adjacent atoms, and steric factors. For hexahydroindanes, characteristic signals for bridgehead carbons, methylene (B1212753) carbons, and any carbons bearing substituents can be identified. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons. While ¹³C NMR alone is less direct for stereochemical assignment than ¹H NMR or NOESY, it is essential for confirming the carbon framework and identifying the positions of substituents, which indirectly aids stereochemical analysis.
Table 1: Characteristic ¹H NMR Chemical Shift Ranges for this compound Skeleton
| Proton Type in this compound Skeleton | Typical Chemical Shift (ppm) | Notes |
| Aliphatic CH₂ (ring) | 1.2 – 1.8 | General range for methylene protons in saturated cyclic systems. |
| Aliphatic CH (ring) | 1.5 – 2.0 | Protons on carbons with one hydrogen atom. |
| Bridgehead CH₂ | 1.4 – 1.8 | Protons adjacent to two fused rings, influenced by ring strain. |
| Protons near electronegative substituents | Varies (e.g., 2.0 – 4.5) | Shifts are strongly dependent on the nature and position of the substituent. |
Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound Skeleton
| Carbon Type in this compound Skeleton | Typical Chemical Shift (ppm) | Notes |
| Aliphatic CH₂ (ring) | 20 – 40 | General range for methylene carbons in saturated cyclic systems. |
| Aliphatic CH (ring) | 30 – 50 | Carbons with one hydrogen atom. |
| Bridgehead CH₂ | 35 – 50 | Carbons at the fusion points of the rings, influenced by ring strain. |
| Carbons bearing substituents | Varies | Shifts are strongly dependent on the nature and position of the substituent. |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact mass of a molecule, which, in turn, allows for the unambiguous determination of its elemental composition (molecular formula) researchgate.netuq.edu.au. This is the first critical step in structural elucidation. For this compound derivatives, HRMS can confirm the presence of the expected number of carbon, hydrogen, and any heteroatoms.
Beyond molecular formula determination, the fragmentation pattern observed in mass spectrometry provides valuable structural information. Electron ionization (EI) typically causes extensive fragmentation, yielding a characteristic pattern of fragment ions. For saturated bicyclic hydrocarbons like this compound, fragmentation pathways often involve cleavage of C-C bonds within the rings, ring opening, and the loss of small neutral molecules or radicals acs.orgresearchgate.netresearchgate.netlibretexts.orgslideshare.netarkat-usa.org. The specific fragment ions and their relative abundances can be diagnostic of the molecular structure, including the presence and position of substituents and the nature of the fused ring system. Analyzing these patterns can help differentiate between isomers and confirm proposed structures.
Infrared (IR) spectroscopy is primarily used to identify functional groups present in a molecule by detecting the absorption of IR radiation, which causes molecular vibrations. For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of saturated hydrocarbon features and identifying any functional groups introduced by substitution.
Table 3: Characteristic IR Absorption Bands for Saturated Hydrocarbons
| Functional Group / Vibration | Typical Absorption Wavenumber (cm⁻¹) | Notes |
| C-H Stretching (sp³ hybridized) | 2800 – 3000 | Strong bands, indicative of saturated alkyl chains and rings. |
| C-H Bending (CH₂) | ~1465 (scissoring) | Methylene groups often show scissoring vibrations around this region. |
| C-H Bending (CH₃) | ~1450 and ~1375 (asymmetric/symmetric) | Methyl groups exhibit characteristic bending vibrations. The band at ~1375 cm⁻¹ is often sharp and useful for identifying methyl groups. |
| C-C Stretching/Bending | 800 – 1300 | Generally weaker bands, can be complex and provide fingerprint region information. |
High-Resolution Mass Spectrometry (HRMS) for Confirming Molecular Formulas and Fragmentation Patterns
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography remains the definitive method for determining the complete three-dimensional structure of crystalline organic molecules, including the precise arrangement of atoms and their stereochemical configurations wikipedia.org.
Single-crystal X-ray diffraction analysis involves diffracting X-rays off a crystalline sample. The resulting diffraction pattern, characterized by the angles and intensities of the diffracted beams, is mathematically processed (typically via Fourier transformation) to generate a three-dimensional electron density map of the crystal wikipedia.org. This map reveals the positions of atoms within the unit cell.
For this compound derivatives, X-ray crystallography provides:
Precise Bond Lengths and Angles: Accurate measurements of bond lengths and angles offer insights into the electronic structure and any strain within the molecule.
Atomic Coordinates: The output is a set of fractional coordinates for each atom, defining the molecule's geometry.
Relative Stereochemistry: The spatial relationships between atoms, including the configuration at chiral centers and the orientation of substituents, are unequivocally determined. This includes establishing whether the fusion of the cyclopentane (B165970) and cyclohexane (B81311) rings is cis or trans.
Absolute Stereochemistry: If the crystal contains a chiral molecule and is non-centrosymmetric, X-ray diffraction can determine the absolute configuration (R or S) at chiral centers. This is often achieved through anomalous dispersion effects, particularly if heavier atoms are present, or by using the Flack parameter, which quantifies the enantiomeric purity and the correct assignment of absolute configuration researchgate.netlibretexts.orgresearchgate.netsoton.ac.ukmdpi.comnih.gov.
Beyond static atomic positions, X-ray crystallography allows for the detailed analysis of molecular conformations. The fused bicyclic system of this compound, consisting of a five-membered and a six-membered ring, can adopt various conformations. The six-membered ring typically adopts a chair or distorted chair conformation, while the five-membered ring can adopt envelope or twist conformations researchgate.netrsc.orgiucr.org.
Compound List:
this compound
Indane
2-aminoindane (2AI)
N-Methyl 2-amino Indane (NM2AI)
this compound derivatives
this compound-1-ones
this compound-2-ones
Crystal Structure Determination of this compound Derivatives for Precise Atomic Arrangement
Computational Approaches to Structural Analysis
Computational chemistry plays a pivotal role in understanding the intricate structural and stereochemical aspects of this compound derivatives. These methods provide insights that are often complementary to experimental techniques, aiding in the prediction, interpretation, and validation of molecular properties.
Theoretical Prediction of Stereochemical Outcome in Synthetic Reactions
The prediction of stereochemical outcomes in the synthesis of this compound derivatives is crucial for designing efficient and selective reaction pathways. Computational methods, particularly Density Functional Theory (DFT), are widely employed for this purpose. DFT calculations can model transition states of reactions, allowing researchers to determine the most energetically favorable pathway and, consequently, the predicted stereochemical outcome. For instance, studies involving Diels-Alder reactions or intramolecular cyclizations often utilize DFT to predict the diastereoselectivity and regioselectivity of the process rsc.org. By comparing the calculated energies of different possible transition states, chemists can anticipate the major product formed and optimize reaction conditions to favor the desired stereoisomer. This theoretical prediction is invaluable for guiding experimental efforts, reducing trial-and-error, and accelerating the discovery of new synthetic routes for complex this compound scaffolds mdpi.com.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
Diastereoselective Control in Synthetic Pathways and Resulting Structural Outcomes
Achieving high diastereoselectivity in the synthesis of this compound derivatives is paramount for obtaining specific stereoisomers with desired properties. Various synthetic strategies have been developed to control the formation of new stereocenters during the construction of the bicyclic framework.
One prominent approach involves the Diels-Alder reaction, particularly intramolecular variants (IMDA), which can inherently lead to cis-fused hydrindane systems with controlled stereochemistry due to the concerted nature of the cycloaddition and the preferred endo transition states . Another effective method is the use of chiral auxiliaries or catalysts in reactions like asymmetric hydrogenation or alkylation, guiding the formation of specific enantiomers or diastereomers acs.orgresearchgate.netrsc.org. For instance, reductive alkylation strategies have been reported to yield complex cis-hexahydroindanes with high diastereoselectivity, creating new stereogenic quaternary carbons nih.gov. Samarium(II) iodide-mediated cyclizations have also demonstrated excellent stereochemical fidelity in forming cis-hydrindane (B1200222) frameworks .
The resulting structural outcomes from these diastereoselective syntheses are critical. The precise control over the relative stereochemistry of the fused rings and any substituents dictates the molecule's three-dimensional shape, which in turn influences its interactions with other molecules, including biological targets. For example, the precise placement of methyl or hydroxyl groups, or the stereochemistry at the ring fusion, can dramatically alter the molecule's lipophilicity, solubility, and binding affinity . The development of methods that allow for the synthesis of specific diastereomers with high purity is therefore a cornerstone of this compound chemistry, enabling access to complex natural products and pharmacologically active compounds.
Compound Name Table
Theoretical and Computational Chemistry Studies of Hexahydroindan
Reaction Mechanism Simulations and Pathway Predictions
Computational chemistry is instrumental in mapping the complex pathways of chemical reactions. By modeling reactants, products, and the high-energy transition states that connect them, researchers can predict reaction kinetics and mechanisms.
A transition state is a specific, fleeting configuration along a reaction coordinate that corresponds to the highest potential energy point on the pathway from reactants to products. mdpi.com Understanding the structure and energy of the transition state is crucial as it determines the activation energy (Ea) of a reaction, which in turn governs the reaction rate. mdpi.com
Computational methods, such as the Nudged Elastic Band (NEB) method or quadratic synchronous transit (QST) approaches, are used to locate these saddle points on the potential energy surface. psu.edu Once a transition state structure is found, frequency calculations are performed to confirm it is a true first-order saddle point, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. psu.edu
For hexahydroindan, such calculations would be applied to study transformations like the cis-trans isomerization. This process involves significant conformational changes, and identifying the transition state structure would reveal the specific molecular distortions required for the ring junction to invert. The calculated activation energy would provide a quantitative measure of the kinetic barrier for this isomerization, which could then be compared to experimental kinetic data. While the methodologies are well-established, specific computational studies detailing the transition states for transformations of the parent this compound molecule are not widely available in the literature.
This compound is considered a potential liquid organic hydrogen carrier (LOHC), a class of molecules that can store and release hydrogen through catalytic hydrogenation and dehydrogenation cycles. Understanding the mechanism of dehydrogenation is key to designing efficient catalysts for this application.
Computational modeling, particularly using DFT, is a powerful tool for investigating reaction mechanisms on catalyst surfaces. nih.gov Studies on the dehydrogenation of this compound on a Platinum (Pt(111)) model surface have shown that the reaction proceeds via an unspecified intermediate (denoted Hx-indan) to form an indenyl surface species. uni-erlangen.de Unlike the related indole-based LOHC system, a stable indene (B144670) intermediate was not observed during the this compound reaction, highlighting a key mechanistic difference. uni-erlangen.de Further DFT calculations have been noted as necessary to fully elucidate the specific reaction steps and intermediates involved. uni-erlangen.de
The general computational approach for modeling such a process involves several steps:
Adsorption: Calculating the adsorption energy of this compound on different sites of the metal surface (e.g., top, bridge, hollow sites) to determine the most stable adsorption geometry.
Elementary Steps: Modeling the key reaction steps, such as C-H bond activation and β-hydride elimination, which are common in alkane dehydrogenation. berkeley.edu
Transition State Search: Locating the transition state for each elementary step to calculate the activation barriers.
Reaction Pathway Mapping: Assembling the elementary steps into a complete potential energy profile to identify the rate-determining step and the most favorable reaction pathway.
Such models provide invaluable atomic-scale insights into catalyst-substrate interactions and can guide the development of more efficient and selective dehydrogenation catalysts. cardiff.ac.uk
Computational Elucidation of Transition States and Activation Energies in this compound Transformations
Molecular Dynamics and Conformational Sampling
While quantum mechanical calculations are excellent for determining the properties of static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and other dynamic processes over time. nih.gov
For a flexible molecule like this compound, which has two fused rings, MD simulations are ideal for exploring its complex conformational landscape. The cis and trans isomers each have multiple accessible chair, boat, and twist conformations for the six-membered ring, and various envelope and twist conformations for the five-membered ring. MD simulations can sample these different conformations, providing information on their relative populations and the energy barriers for interconversion between them. cresset-group.commun.ca
Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), can be used to overcome high energy barriers and ensure a more thorough exploration of the conformational space. mun.ca By analyzing the MD trajectory, one can extract key structural parameters like dihedral angle distributions and ring-puckering coordinates to characterize the dominant shapes adopted by the molecule in the gas phase or in different solvents. This provides a dynamic picture of the molecule's structure that complements the static view from quantum mechanics.
Dynamic Behavior and Conformational Landscapes of this compound and its Derivatives
The this compound framework, consisting of a fused cyclopentane (B165970) and cyclohexane (B81311) ring, can exist in different spatial arrangements known as conformations. The relative stability of these conformers and the energy barriers for their interconversion define the molecule's dynamic behavior and conformational landscape.
Computational studies, often employing calorimetric measurements, are used to determine the thermodynamic properties and isomerization equilibrium between different conformers. For instance, the equilibrium between cis- and trans-hexahydroindan has been investigated, with the trans isomer generally being the more stable form. researchgate.net The study of this compound derivatives, such as those with substituents on the ring system, reveals how these modifications influence the conformational preferences. For example, in some hexahydro-2H-isoxazolo[2,3-a]pyridines, a related 6/5 fused ring system, both cis- and trans-fused isomers can be present and equilibrate through nitrogen inversion. researchgate.net The stereochemistry of the ring fusion is a critical factor, and techniques like NMR spectral analyses are used to determine it. researchgate.net In certain derivatives, like trans-hexahydroindanones, the cyclopentanone (B42830) ring is "frozen" in a skew or half-chair conformation. pnas.org
The dynamic behavior is also influenced by noncovalent interactions. In derivatives like 1′Nitro2′-(3-nitrophenyl)-2′,3′,5′,6′,7′,7a′-hexahydroindan-2-spiro-3′-1′ H -pyrrolizine-1,3-dione, the pyrrolidine (B122466) ring can adopt different conformations, such as twist and envelope forms, which are stabilized by intramolecular interactions. researchgate.net
Simulation of Intermolecular Interactions and Crystal Packing Phenomena
In the solid state, this compound and its derivatives arrange themselves into a crystal lattice. The specific arrangement, or crystal packing, is governed by a complex interplay of intermolecular interactions. Computational simulations are crucial for understanding and predicting these phenomena.
Quantum chemistry methods are employed to calculate the various energetic components that contribute to the total lattice energy, including electrostatic, polarization, dispersion, and repulsive energies. acs.orgnih.gov Software like CrystalExplorer is used to perform these lattice energy framework analyses. acs.orgnih.gov
The study of crystal packing is not just about understanding the forces; it also has practical implications for predicting the crystal morphology and understanding polymorphism, where a compound can exist in multiple crystalline forms. mdpi.comnih.gov Molecular dynamics (MD) simulations can be used to predict the interaction strength between a solvent and different crystal faces, which in turn influences the crystal habit. mdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry plays a vital role in predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand their electronic and vibrational properties.
Theoretical NMR Chemical Shift Prediction for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical prediction of NMR chemical shifts provides a powerful method for validating proposed structures. Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), have become popular for their ability to predict chemical shifts with reasonable accuracy. nih.govrsc.org
For complex molecules, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as COSY, HMQC, and HMBC, are used experimentally. mdpi.com The predicted chemical shifts from computational models are then compared with these experimental data for complete assignment of ¹H and ¹³C NMR spectra. mdpi.com Machine learning (ML) approaches have also emerged as a faster alternative to QM methods, offering similar accuracy for predicting ¹H chemical shifts. nih.govarxiv.org These methods can be trained on large datasets of experimental spectra to predict chemical shifts for new molecules. nih.gov
Below is a table showing experimental ¹H and ¹³C NMR data for cis-Hexahydroindan, which serves as a benchmark for theoretical predictions. nih.govspectrabase.com
| Nucleus | Experimental Chemical Shift (ppm) | Multiplicity |
| ¹H | 1.20-1.90 | m |
| ¹³C | 24.1 | |
| ¹³C | 26.7 | |
| ¹³C | 31.9 | |
| ¹³C | 34.6 |
Note: The ¹H NMR spectrum shows a complex multiplet due to the overlapping signals of the 16 protons. The ¹³C NMR shows four distinct signals for the nine carbon atoms due to molecular symmetry.
Vibrational Frequency Analysis (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. studymind.co.uk Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. gaussian.comentos.ai
The process involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) for an optimized molecular geometry. gaussian.com The vibrational frequencies are then obtained from this matrix. It is crucial that the geometry optimization and the frequency calculation are performed at the same level of theory for the results to be valid. gaussian.com
Theoretical vibrational frequencies are often scaled by a factor to improve agreement with experimental data, as the calculations typically assume a harmonic oscillator model which deviates from the true anharmonic nature of molecular vibrations. researchgate.net The calculated IR spectra can be used to assign the observed experimental bands to specific vibrational modes of the molecule. researchgate.net For this compound, the IR spectrum is characterized by C-H stretching and bending vibrations. In its derivatives, the presence of other functional groups will give rise to characteristic absorption bands. nih.gov
Molecular Electrostatic Potential (MEP) Studies for Reactivity Prediction and Charge Distribution
The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.denih.gov It represents the electrostatic potential generated by the molecule's electron and nuclei distribution and can be calculated computationally. uni-muenchen.denih.gov
The MEP is typically visualized as a 3D map onto the molecule's electron density surface. uni-muenchen.de Different colors are used to represent regions of varying electrostatic potential. Regions of negative potential (often colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (often colored blue) are electron-poor and are prone to nucleophilic attack. uni-muenchen.de
MEP studies are instrumental in:
Predicting reactivity: By identifying the most electron-rich and electron-poor sites, the MEP can predict how a molecule will interact with other reagents. numberanalytics.comcomputabio.com
Understanding intermolecular interactions: The MEP provides insight into non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial in biological systems and materials science. numberanalytics.commdpi.com
Guiding drug design: In medicinal chemistry, MEP calculations can help in understanding drug-receptor interactions and in designing molecules with improved binding affinities. nih.govcomputabio.com
For this compound, which is a non-polar hydrocarbon, the MEP would show a relatively neutral potential across its surface. However, for its derivatives containing heteroatoms or functional groups, the MEP would highlight the charge distribution and the reactive sites on the molecule.
Advanced Applications of Hexahydroindan in Complex Organic Synthesis
Role as Key Intermediate and Building Block in Total Synthesis Endeavors
The structural rigidity and stereochemical richness of the hexahydroindan core have positioned it as a fundamental component in the synthesis of a wide array of complex natural products and bioactive molecules. Its presence in numerous biologically significant compounds has driven the development of innovative synthetic strategies that leverage this unique bicyclic system.
The hydrindane (another name for this compound) motif is a common structural feature in many natural products, including steroids, diterpenoids, and various alkaloids. Consequently, this compound derivatives are pivotal starting materials and intermediates in the total synthesis of these complex molecules.
Steroid Analogs: The synthesis of steroids and their analogs often relies on the construction of the characteristic ABCD-ring system. This compound derivatives serve as valuable precursors for the CD-ring fragment of steroids. For instance, the enantioselective synthesis of steroid analogs has been achieved using chiral this compound building blocks. researchgate.netnih.gov A stereoselective total synthesis of BCD tricyclic intermediates for steroids has been accomplished starting from (±)7,7a-Dihydro-1β-hydroxy-7aβ-methyl-5(6H)-indanone, which is a hexahydroindenone derivative. researchgate.net Furthermore, intermediates for the total synthesis of steroids, such as 4-m-methoxyphenethyl-8-methyl-1-methoxy-trans-hexahydroindan-5-one, have been synthesized. google.com
Diterpenoids: Diterpenoids are a large and structurally diverse class of natural products, many of which possess a hydrindane core. Synthetic chemists have developed various strategies to access these complex molecules, often employing this compound-based building blocks. For example, a highly enantioselective organocatalytic method has been developed to synthesize a tricyclic diterpenoid system that incorporates the cis-hydrindane (B1200222) framework. The synthesis of chiral building blocks for oxygenated diterpenoids, such as labdane (B1241275) diterpenoids, has been achieved through methods that construct contiguous stereocenters on a this compound skeleton. acs.orgacs.org Additionally, stereoselective synthesis of tetrafunctional diterpene steviol (B1681142) derivatives has been reported, showcasing the versatility of the hydrindane core in natural product synthesis. mdpi.com
Viridicatumtoxin (B611690) B: Viridicatumtoxin B is a tetracycline (B611298) antibiotic that features a unique spirobicyclic system derived from a geranyl subunit, which includes a this compound moiety. nih.govacs.org The total synthesis of viridicatumtoxin B has been a significant challenge, and successful strategies have relied on the construction of the hydrindane-containing spirocycle. Key steps in its synthesis involve Lewis acid-mediated spirocyclization to form the hindered EF spirojunction. nih.govacs.orgnih.gov The Nicolaou group reported a stereoselective alkylation of anthrones with enantiomerically enriched allylic bromides to create intermediates for the total synthesis of (–)-viridicatumtoxin B. thieme-connect.com A complete racemic total synthesis of viridicatumtoxin B was accomplished in 2013. wikipedia.org
| Natural Product Class | Key Synthetic Strategy Involving this compound |
| Steroid Analogs | Use of chiral this compound derivatives as CD-ring precursors. researchgate.netgoogle.com |
| Diterpenoids | Enantioselective organocatalysis to form tricyclic systems with a cis-hydrindane core. |
| Viridicatumtoxin B | Lewis acid-mediated spirocyclization to construct the this compound-containing spirojunction. nih.govacs.orgnih.gov |
The unique structural properties of this compound also lend themselves to the construction of more elaborate and challenging molecular architectures, such as spirocyclic systems and complex polyketides.
Spirocyclic Systems: Spirocycles, where two rings are connected through a single shared atom, are found in numerous natural products and are of great interest in medicinal chemistry. nih.gov The rigid framework of this compound can be exploited to direct the formation of spirocyclic junctions with high stereocontrol. The synthesis of viridicatumtoxin B provides a prime example, where a key step is the formation of a spirobicyclic system incorporating a this compound unit. nih.govacs.org The development of domino reactions, such as the NaH-promoted reaction between an azadiene with an indene (B144670) moiety and a Nazarov reagent, has enabled the synthesis of spiro[4.5]decane derivatives with good yields and high diastereoselectivity. researchgate.net
Polyketide Architectures: Polyketides are a large and diverse class of natural products biosynthesized through the repetitive condensation of simple carboxylic acid units. rasmusfrandsen.dkwikipedia.org While the direct incorporation of a pre-formed this compound unit into a polyketide chain during biosynthesis is not a common pathway, synthetic strategies towards complex polyketides can utilize this compound as a chiral template or building block to control the stereochemistry of the final product. The iterative synthesis of polyketides, inspired by their biosynthesis, often involves the use of chiral building blocks to construct the complex carbon skeleton, and functionalized hexahydroindans can serve this purpose. frontiersin.org The stereochemical information embedded in a chiral this compound fragment can be transferred to the growing polyketide chain, enabling the synthesis of complex structures with high stereopurity.
Beyond its role in the total synthesis of specific natural products, this compound is a valuable scaffold for the creation of novel and complex bioactive structural motifs. nih.gov Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity. Chemists can utilize the this compound core as a rigid platform to append various pharmacophores, leading to the discovery of new molecules with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their potential as neuroprotective agents and in other medicinal chemistry programs. nih.gov The synthesis of complex molecules with potential biological activity often involves the use of versatile building blocks like 1,4,5,6,7,7a-Hexahydro-inden-2-one.
Construction of Spirocyclic Systems and Polyketide Architectures Featuring this compound Motifs
Engineering of Functional Molecular Architectures Incorporating this compound
The utility of this compound extends beyond natural product synthesis into the realm of materials science and the design of novel molecular architectures with specific functions. Its rigid and well-defined structure makes it an ideal candidate for constructing complex hydrocarbon frameworks and for tailoring stereochemistry to achieve desired properties in material precursors.
The unique geometry of this compound makes it an excellent starting point for the synthesis of more complex and strained hydrocarbon frameworks. These novel structures are of fundamental interest to physical organic chemists and can exhibit unusual physical and chemical properties. For example, derivatives of this compound can be used as precursors in the synthesis of cage compounds and other polycyclic hydrocarbons. The synthesis of these complex frameworks often involves multi-step sequences that take advantage of the reactivity of the this compound core to build up additional rings and create intricate three-dimensional structures. Research in this area contributes to a deeper understanding of chemical bonding and molecular strain. nih.govnih.gov
The stereochemistry of the ring fusion in this compound (cis or trans) and the presence of substituents on the rings can be precisely controlled during synthesis. This stereochemical control is critical for achieving specific synthetic objectives and for designing precursors to advanced materials.
Stereochemical Control in Synthesis: The ability to selectively synthesize a particular stereoisomer of a this compound derivative is crucial for its application in asymmetric synthesis. For example, the stereoselective synthesis of steroids and related compounds often hinges on the precise control of the stereocenters within the this compound core. researchgate.net Various catalytic systems, including organocatalysts, have been developed to achieve high levels of stereocontrol in reactions that form or functionalize the this compound ring system. thieme-connect.com The Ireland-Claisen rearrangement has also been employed for the stereocontrolled construction of contiguous quaternary stereocenters in this compound systems. acs.orgacs.org
| Application Area | Specific Example |
| Complex Hydrocarbon Synthesis | Precursors to cage compounds and other polycyclic systems. |
| Stereocontrolled Synthesis | Asymmetric synthesis of steroid fragments and other chiral molecules. researchgate.net |
| Material Precursors | Monomers for polymers with tailored thermal and mechanical properties. smolecule.com |
Design and Synthesis of Novel Complex Hydrocarbon Frameworks
Catalytic Transformations Utilizing this compound as a Substrate or Product
This compound and its derivatives are pivotal in advanced catalytic processes, particularly in the sustainable production of high-energy-density fuels and in the burgeoning field of hydrogen storage. These applications leverage the unique cyclic structure of this compound to either be synthesized from renewable resources or to participate in reversible hydrogenation-dehydrogenation cycles.
Conversion of Lignocellulosic Biomass-Derived Feedstocks to High-Density Cycloalkanes via Hydrogenation
The imperative to develop sustainable alternatives to petroleum-based fuels has driven research into the conversion of lignocellulosic biomass into high-density cycloalkanes suitable for jet fuels. wsu.eduresearchgate.net Lignocellulosic biomass, which includes agricultural residues and forestry waste, is an abundant and renewable resource composed primarily of cellulose, hemicellulose, and lignin. researchgate.netrsc.orgresearchgate.net Through catalytic processes, these complex biopolymers can be deconstructed and transformed into valuable hydrocarbon fuels. magtech.com.cn
A prominent strategy involves the catalytic pyrolysis of lignocellulosic biomass to produce a bio-oil rich in aromatic compounds. researchgate.net This bio-oil then undergoes a hydrogenation process to convert the aromatics into cycloalkanes, including this compound and its alkylated derivatives. researchgate.net The hydrogenation step is crucial as it increases the energy density and improves the fuel properties of the resulting mixture. rsc.org
Research Findings:
A notable study detailed a two-step process for producing high-density cycloalkanes from various lignocellulosic feedstocks like hybrid poplar, loblolly pine, and Douglas fir. wsu.edu The initial step involved catalytic microwave-induced pyrolysis over a ZSM-5 catalyst to maximize the yield of C8–C16 aromatics. The subsequent hydrogenation of these aromatics was carried out using a RANEY® nickel catalyst. wsu.edu The research highlighted that increasing the catalyst loading and reaction temperature favored the formation of high-density cycloalkanes. wsu.edu Hybrid poplar was identified as an optimal feedstock, achieving a selectivity of 95.20% towards high-density cycloalkanes. wsu.edu The final product, a mixture rich in cycloalkanes, is suitable for use as an additive in jet fuels such as JP-5, JP-10, and RJ-5. wsu.edu
Another approach focuses on the hydrotreating of catalytic fast pyrolysis (CFP) oils derived from pine-based feedstocks. rsc.org Using a sulfided NiMo/Al2O3 catalyst at high pressure and temperature, researchers successfully converted CFP oils into a sustainable aviation fuel (SAF) fraction containing 89–92 wt% cycloalkanes. rsc.org The process involves the hydrodeoxygenation and hydrogenation of phenols, cyclic ketones, and aromatic hydrocarbons present in the bio-oil to form single and multi-ring cycloalkanes. rsc.org
Table 1: Research Findings on Cycloalkane Production from Lignocellulosic Biomass
| Feedstock | Catalytic Process | Key Catalyst(s) | Primary Products | Key Findings | Reference |
|---|---|---|---|---|---|
| Hybrid Poplar, Loblolly Pine, Douglas Fir | Catalytic Microwave-Induced Pyrolysis followed by Hydrogenation | ZSM-5 (pyrolysis), RANEY® Nickel (hydrogenation) | High-density cycloalkanes (C8-C16) | Hybrid poplar yielded the highest selectivity (95.20%) towards high-density cycloalkanes. | wsu.edu |
| Pine-based Feedstocks | Catalytic Fast Pyrolysis (CFP) followed by Hydrotreating | ZSM-5 or Pt/TiO2 (CFP), Sulfided NiMo/Al2O3 (hydrotreating) | Sustainable Aviation Fuel (SAF) rich in cycloalkanes | Produced SAF with 89-92 wt% cycloalkanes, with cyclohexanes being the major component. | rsc.org |
| Terpenoid Biomass (e.g., 1,8-cineole) | Biphasic Tandem Catalytic Process (biTCP) | Not specified | Cycloalkanes (e.g., p-menthane) | Achieved ~100% conversion of 1,8-cineole and ~100% selectivity to p-menthane (B155814) at 120°C. | greencarcongress.com |
Participation in Liquid Organic Hydrogen Carrier (LOHC) Systems for Energy Storage and Release
Liquid Organic Hydrogen Carrier (LOHC) systems are an emerging technology for the safe and efficient storage and transportation of hydrogen. mdpi.comwika.com These systems utilize a pair of organic compounds, a hydrogen-lean form and a hydrogen-rich form, to chemically store hydrogen through catalytic hydrogenation and release it via catalytic dehydrogenation. advancedsciencenews.com This approach avoids the need for high-pressure or cryogenic storage of hydrogen gas. fau.eu
The this compound/indan (B1671822) system has been investigated as a potential LOHC system. researchgate.net In this context, indan (the hydrogen-lean molecule) is catalytically hydrogenated to this compound (the hydrogen-rich molecule), effectively "charging" the LOHC with hydrogen. When hydrogen is needed, this compound is dehydrogenated back to indan, releasing high-purity hydrogen. researchgate.net
While systems like toluene/methylcyclohexane and dibenzyltoluene/perhydro-dibenzyltoluene are more established, the exploration of various LOHC candidates continues to optimize properties such as hydrogen storage capacity, reaction kinetics, and thermal stability. mdpi.commdpi.comrsc.org The ideal LOHC should have a high gravimetric and volumetric hydrogen density, be liquid at ambient conditions, have low toxicity, and exhibit favorable thermodynamics for the hydrogenation/dehydrogenation cycle. mdpi.commdpi.com
Research Findings:
Research into LOHC systems is extensive, covering various classes of organic molecules, including hydrocarbons and N-heterocycles. mdpi.commdpi.com The dehydrogenation of the hydrogen-rich carrier is a critical and often challenging step. researchgate.net Studies on different LOHC systems provide a comparative basis for understanding the potential of this compound. For instance, the benzyltoluene/perhydro-benzyltoluene system has been shown to have high volumetric storage density and excellent robustness in cycling experiments. rsc.org The dehydrogenation of perhydro-dibenzyltoluene (H18-DBT), another promising LOHC, has been studied extensively, with catalysts like platinum on titania showing high activity. rsc.org
The investigation of the dehydrogenation mechanism of systems involving indene, indan, and this compound using techniques like X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD) provides fundamental insights into the catalytic process. researchgate.net Understanding the adsorption and reaction pathways on catalyst surfaces is crucial for designing more efficient and durable catalysts for LOHC applications. rsc.org
Table 2: Comparison of Selected Liquid Organic Hydrogen Carrier (LOHC) Systems
| LOHC Pair (Hydrogen-Lean / Hydrogen-Rich) | Theoretical H2 Storage Capacity (wt%) | Key Characteristics | Reference |
|---|---|---|---|
| Toluene / Methylcyclohexane | 6.2 | Well-studied system, but dehydrogenation requires high temperatures. | mdpi.com |
| Naphthalene (B1677914) / Decalin | 7.3 | High storage capacity, but naphthalene is solid at room temperature. | mdpi.com |
| Dibenzyltoluene / Perhydro-dibenzyltoluene | Not specified | Low vapor pressure, high thermal stability, considered a very promising system. | rsc.orgresearchgate.net |
| Benzyltoluene / Perhydro-benzyltoluene | Not specified | High volumetric storage density and good cycling stability. | rsc.org |
| Indan / this compound | Not specified | Under investigation as a potential LOHC system. | researchgate.net |
Natural Occurrence and Biosynthetic Pathways of Hexahydroindan Derivatives
Identification of Hexahydroindan Structural Motifs in Natural Products
The this compound skeleton, characterized by its fused ring system, is a recurring feature in compounds isolated from both plant and non-plant biological sources. Its presence often contributes to the unique structural complexity and, consequently, the biological activities of these natural products.
Plant species, particularly those within the Asarum genus, are known to produce a rich variety of phytochemicals, including terpenoids. Among these, derivatives incorporating the this compound structure have been identified, underscoring their phytochemical relevance.
One notable example is 1,4,5,6,7,7a-Hexahydro-inden-2-one , which has been isolated from the plant species Asarum himalaicum . The presence of such compounds in Asarum species contributes to their complex chemical profiles and highlights the biosynthetic capabilities of these plants in constructing fused ring systems sysrevpharm.orgresearchgate.net. While the specific biological roles of these particular this compound derivatives within the plant are not detailed here, their isolation is significant for understanding plant secondary metabolism.
Beyond the plant kingdom, this compound structural motifs are found in natural products derived from marine organisms and microbial species. These occurrences provide further evidence of the widespread nature of this bicyclic framework in nature's chemical repertoire.
Marine Organisms: The trans-hydrindane (B1202327) (bicyclo[4.3.0]nonane) scaffold is present in several marine natural products. For instance, spiculoic acid A , isolated from the Caribbean sponge Plakortis angulospiculatus, features a highly congested trans-hydrindane framework syr.edu. Similarly, marine sponges have yielded compounds like (−)-mucosin , which also possesses a hydrindane structure nih.gov.
Microbial Species: Various microbial species are producers of polyketide natural products that incorporate the trans-hydrindane core. Examples include spinosyn A , elansolid A1/A2 , and indanomycin , all of which contain a trans-bicyclo[4.3.0]non-2-ene core, indicative of a polyketide origin syr.edunih.gov.
Derivatives Isolated from Plant Species (e.g., Asarum species) and Phytochemical Relevance
Proposed Biosynthetic Routes to Hydrindane Systems
The formation of the this compound skeleton in nature is believed to involve complex enzymatic transformations, often initiated from common metabolic precursors such as polyketides or isoprenoids.
Several enzyme classes and specific enzymes are implicated in the biosynthesis of hydrindane systems. These transformations often involve cyclization reactions that meticulously assemble the fused ring structure with precise stereochemical control.
Diels-Alderase Activity: The formation of trans-hydrindane scaffolds in polyketides is frequently attributed to enzyme-catalyzed Diels-Alder cycloadditions syr.edu. Enzymes like SpnF have been identified as putative Diels-Alderases that exclusively yield single diastereomers, suggesting a concerted reaction mechanism syr.edu.
Polyketide Synthases (PKSs): In the biosynthesis of compounds like coronafacic acid (CFA) , type I polyketide synthases (PKSs) play a crucial role. These complex enzyme machinery can facilitate cascade reactions, including intramolecular cyclizations, to construct the hydrindane ring system from elongated, enzyme-bound intermediates acs.org. A Cfa7-catalyzed Claisen condensation is a key step in this process, initiating the formation of the hydrindane core acs.org.
Lipoxygenases (LOXs) and Cytochrome P450s: For certain marine hydrindane natural products, such as (−)-mucosin , proposed biosynthetic pathways involve the conversion of arachidonic acid (AA) . This conversion may be mediated by a 5R-lipoxygenase (5R-LOX) to form a hydroperoxide intermediate, or alternatively, by a polyketide pathway involving fatty acid synthase (FAS) and PKS machinery nih.gov. Additionally, enzymes like CYP P450 or other oxygenases are hypothesized to activate allylic positions, facilitating subsequent cyclization steps nih.gov.
The precise mechanisms underlying the biogenesis of natural hydrindane frameworks are subjects of ongoing research and speculation. However, several plausible hypotheses have been put forth, drawing from our understanding of PKS and terpene biosynthesis.
A primary hypothesis for the formation of trans-hydrindane systems in polyketides centers on enzyme-catalyzed Diels-Alder cycloaddition reactions syr.edu. This pericyclic reaction mechanism, facilitated by specific enzymes, allows for the concerted formation of the bicyclic core from a linear precursor. The precise stereochemical outcome is dictated by the enzyme's active site.
In the context of PKS-mediated biosynthesis, the assembly line nature of these enzymes allows for sequential elongation and modification of a growing polyketide chain. Cascade reactions can occur where latent reactivity within an elongated intermediate is unveiled, leading to spontaneous or enzyme-assisted intramolecular cyclizations that form the hydrindane ring system acs.org. This often involves the cyclization of a linear β-ketothioester intermediate, a process that can proceed at a rate faster than subsequent ketoreduction and dehydration steps acs.org.
For pathways originating from fatty acid precursors like arachidonic acid, the initial steps may involve enzymatic oxidation, such as by lipoxygenases, to create reactive intermediates. These intermediates could then undergo subsequent cyclization events, potentially involving carbocation intermediates generated through allylic activation by enzymes like cytochrome P450s nih.gov. The exact sequence and mechanistic details, including the roles of specific enzyme active sites and cofactor usage, continue to be areas of active investigation.
Compound Name Index
1,4,5,6,7,7a-Hexahydro-inden-2-one
1-[(3aR,4R,7aR)-5-Hydroxy-3a,4-dimethyl-1,4,5,6,7,7a-hexahydroinden-2-yl]ethanone
Arachidonic Acid (AA)
Cfa7
Coronafacic acid (CFA)
Elansolid A1/A2
FAS (Fatty Acid Synthase)
Faurinone
this compound
Indanomycin
Lipoxygenase (LOX)
(−)-Mucosin
Noreremophilanes
PKS (Polyketide Synthase)
Previridicatumtoxin
Spiculoic acid A
Spinosyn A
SpnF
Q & A
Q. How to statistically analyze this compound’s dose-response relationships in pharmacological assays?
Q. What guidelines ensure reproducible reporting of this compound research?
- Methodological Answer : Follow the STAR Methods framework: detail synthesis protocols, instrument parameters (e.g., NMR frequency), and raw data repositories (e.g., Zenodo). Use MIAME standards for omics data and ARRIVE guidelines for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
